Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate typically involves the reaction of 5-chloro-1H-pyrrolo[2,3-B]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, at a temperature range of 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[2,3-B]pyridine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate
- Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-YLcarbamate
- Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate
Uniqueness
Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with biological targets . This makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-11(17)16-10-8(13)6-7-4-5-14-9(7)15-10/h4-6H,1-3H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESCCEJMHUSKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C=CNC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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